3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines has been a subject of interest in recent years. A metal-free direct synthesis of imidazo[1,2-a]pyridines has been reported . The synthesis of 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes has also been reported .
Molecular Structure Analysis
The molecular structure of “3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” has been evaluated using rhodium complexes and selenium adducts . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .
Chemical Reactions Analysis
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 213.28 . It is a powder at room temperature .
Scientific Research Applications
Medicinal Chemistry Applications
Compounds featuring the imidazo[1,5-a]pyridin-3-yl scaffold, such as "3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline," have been explored for their potential as kinase inhibitors, with specific focus on p38 mitogen-activated protein (MAP) kinases. These kinases play a critical role in inflammatory processes, and inhibitors based on the imidazole scaffold show promise in selectively targeting these enzymes. The design and synthesis of these compounds leverage crystal structures of p38 MAP kinase to achieve high binding selectivity and potency, highlighting their therapeutic potential in treating diseases driven by inflammation (T. Scior et al., 2011).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those derived from pyridine and imidazo[1,5-a]pyridin scaffolds, have been highlighted for their versatility in organic synthesis and catalysis. These compounds serve as valuable intermediates and catalysts in forming metal complexes, asymmetric catalysis, and synthesis processes. Their biological significance is also noted, with applications extending to the development of anticancer, antibacterial, and anti-inflammatory agents, underscoring the broad utility of the scaffold in drug development and synthetic chemistry (Dongli Li et al., 2019).
Material Science and Sensing Technologies
The pyrimidine moiety, closely related to the imidazo[1,5-a]pyridin scaffold, is utilized in the design of optical sensors, demonstrating the role of these heterocyclic compounds in developing advanced materials and sensing technologies. Pyrimidine-based compounds are employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, which makes them suitable for use as sensing probes. This application highlights the intersection of organic chemistry and material science in creating functional materials for detecting various chemical entities (Gitanjali Jindal et al., 2021).
Safety and Hazards
The compound “3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)13-15-9-12-6-1-2-7-16(12)13/h3-5,8-9H,1-2,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDLEXRNARNIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC(=CC=C3)N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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